3-(4-Hydroxymethylphenoxy)propionic acid
Overview
Description
3-(4-Hydroxymethylphenoxy)propionic acid: is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its role as a handle in solid-phase peptide synthesis, where it is used to anchor amino acids . It is characterized by a hydroxymethyl group attached to a phenoxy ring, which is further connected to a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxymethylphenoxy)propionic acid typically involves the reaction of 4-hydroxybenzyl alcohol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the carbon atom of the 3-chloropropionic acid, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Hydroxymethylphenoxy)propionic acid can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group, forming 3-(4-carboxyphenoxy)propionic acid.
Reduction: The compound can also be reduced to form 3-(4-hydroxymethylphenoxy)propionic alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products:
Oxidation: 3-(4-carboxyphenoxy)propionic acid.
Reduction: 3-(4-hydroxymethylphenoxy)propionic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Hydroxymethylphenoxy)propionic acid is widely used in solid-phase peptide synthesis as a handle for anchoring amino acids. This application is crucial for the synthesis of peptides and proteins in research and pharmaceutical development .
Biology: In biological research, this compound is used to study the interactions between peptides and proteins. It serves as a tool for investigating the structure and function of biological molecules .
Medicine: Its role in solid-phase peptide synthesis makes it valuable for producing peptides with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable linkages with other molecules makes it useful in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxymethylphenoxy)propionic acid primarily involves its role as a handle in solid-phase peptide synthesis. The hydroxymethyl group forms a stable linkage with the resin, allowing for the sequential addition of amino acids to build peptides. This process is facilitated by the phenoxy group, which provides stability and reactivity to the compound .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the hydroxymethyl group.
3-(4-Methoxyphenoxy)propionic acid: Similar structure but has a methoxy group instead of a hydroxymethyl group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness: 3-(4-Hydroxymethylphenoxy)propionic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This feature makes it particularly valuable in solid-phase peptide synthesis, where it provides a stable and reactive handle for anchoring amino acids .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKJUVXEMKOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352992 | |
Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101366-61-4 | |
Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of 3-(4-Hydroxymethylphenoxy)propionic acid in chemical synthesis?
A1: this compound serves as an acid-labile linker in solid-phase peptide synthesis []. This means it acts as a temporary anchor for growing peptide chains on a solid support. The acid-labile nature of the linker allows for the cleavage and release of the final peptide product under specific acidic conditions.
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